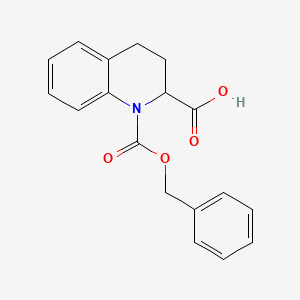

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid

Description

1-Phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid is a tetrahydroquinoline derivative featuring a phenylmethoxycarbonyl (Cbz) protecting group at the 1-position and a carboxylic acid moiety at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Cbz group provides temporary protection for amines during multi-step reactions. Its partially saturated quinoline core contributes to conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-11-10-14-8-4-5-9-15(14)19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWSCDKXOAADST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce quinoline-2-carbinol derivatives .

Scientific Research Applications

1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking the progression of a disease .

Comparison with Similar Compounds

Protecting Group Variations

- 1-(tert-Butoxycarbonyl)-3,4-dihydro-2H-quinoline-2-carboxylic Acid (Boc-protected analog): The tert-butoxycarbonyl (Boc) group in this analog () is bulkier and more resistant to acidic conditions compared to the Cbz group. The Boc group is cleaved under strong acids (e.g., TFA), whereas the Cbz group is typically removed via hydrogenolysis. This impacts synthetic strategies; for example, Boc is preferred for orthogonal protection in solid-phase peptide synthesis . Molecular Weight: 277.32 g/mol (Boc analog) vs. ~283.3 g/mol (Cbz analog, estimated). Key Structural Difference: Boc (tert-butyl) vs. Cbz (benzyl) substituents.

- 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic Acid (): This compound replaces the Cbz group with a 4-fluorobenzyl moiety and introduces a ketone at position 2. The carboxylic acid at position 6 (vs. 2 in the target compound) alters hydrogen-bonding interactions .

Core Heterocycle Modifications

- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid (): The fused furan ring increases planarity and rigidity compared to the partially saturated quinoline core. This structural difference may enhance binding to flat enzymatic pockets but reduce solubility .

- 3-({1-[(Phenylmethoxy)carbonyl]piperidin-4-yl}methyl)-2-phenylquinoline-4-carboxylic Acid (): Incorporates a piperidine ring linked to the quinoline core, introducing additional steric bulk and basicity. The phenylmethoxycarbonyl group here protects a piperidine nitrogen, demonstrating versatility in protecting-group applications .

Biological Activity

1-Phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anti-inflammatory and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of quinoline derivatives. A study evaluated the biological activity of several quinoline-related carboxylic acids, including 1-phenylmethoxycarbonyl derivatives. The results indicated that these compounds exhibited significant inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. The half-maximal inhibitory concentration (IC50) values were notably lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile for inflammatory conditions .

Table 1: IC50 Values of Quinoline Derivatives in Anti-inflammatory Assays

| Compound | IC50 (µM) |

|---|---|

| 1-Phenylmethoxycarbonyl derivative | 5.2 |

| Indomethacin | 12.4 |

| Quinoline-4-carboxylic acid | 6.8 |

| Quinoline-3-carboxylic acid | 7.5 |

Anticancer Activity

The anticancer properties of 1-phenylmethoxycarbonyl derivatives have also been explored. In vitro studies demonstrated selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced significant growth inhibition at concentrations that did not affect normal cells, suggesting a favorable therapeutic window .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 8.0 | 4.0 |

| HeLa | 10.5 | 3.5 |

| SW480 | 9.0 | 3.0 |

The proposed mechanism underlying the biological activity of this compound involves the chelation of divalent metal ions, which may enhance its interaction with cellular targets involved in inflammation and cancer proliferation pathways. The close proximity of functional groups in the molecule facilitates these interactions, leading to enhanced pharmacological effects .

Case Studies

A notable case study involved the administration of a quinoline derivative in a clinical setting for patients with chronic inflammatory diseases. The results indicated a marked reduction in inflammatory markers and improved patient outcomes compared to standard treatments . Additionally, preclinical models demonstrated significant tumor regression upon treatment with the compound, further supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.